methyl-1H-1,2,4-triazolecarboxylate

COX-2 inhibition Anti-inflammatory SAR

This methyl ester is the definitive Ribavirin precursor and enables regiospecific functionalization unattainable with ethyl or bulkier ester analogs. Its scaffold delivers sub-20 nM COX-2 inhibition (>1000 selectivity) and HT29 colon cancer cytotoxicity (IC50 3.88 µM). 98% purity with batch-to-batch consistency supports reproducible medicinal chemistry and cost-effective antiviral manufacturing.

Molecular Formula C4H4N3O2-
Molecular Weight 126.09 g/mol
Cat. No. B8573654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl-1H-1,2,4-triazolecarboxylate
Molecular FormulaC4H4N3O2-
Molecular Weight126.09 g/mol
Structural Identifiers
SMILESCN1C=NC(=N1)C(=O)[O-]
InChIInChI=1S/C4H5N3O2/c1-7-2-5-3(6-7)4(8)9/h2H,1H3,(H,8,9)/p-1
InChIKeyPMEKKJJZHNQEIZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-1H-1,2,4-triazolecarboxylate: Core Properties and Procurement Baseline for C4H5N3O2 Research Intermediates


Methyl-1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5) is a foundational 1,2,4-triazole heterocyclic building block with the molecular formula C4H5N3O2 and a molecular weight of 127.10 g/mol . It is characterized by a melting point of 196-199 °C and an assay purity of 98% . This methyl ester derivative serves as a versatile precursor in medicinal chemistry, particularly as a critical intermediate in the synthesis of the antiviral nucleoside analogue Ribavirin [1], and provides a scaffold for developing diverse bioactive molecules with anti-inflammatory and anticancer properties [1].

Why In-Class 1,2,4-Triazole Carboxylate Analogs Cannot Substitute Methyl-1H-1,2,4-triazolecarboxylate in Key Synthetic and Biological Contexts


While the 1,2,4-triazole carboxylate class encompasses numerous analogs, simple substitution is not feasible due to profound differences in reactivity, steric profile, and downstream biological activity. The methyl ester functionality in methyl-1H-1,2,4-triazole-3-carboxylate provides a specific balance of electrophilicity and steric bulk that is essential for its established role as a Ribavirin precursor, a route not directly accessible to its ethyl or bulkier ester counterparts . Furthermore, the unsubstituted 3-carboxylate position in the core scaffold enables regioselective functionalization that underpins the generation of potent and selective COX-2 inhibitors and anticancer agents [1]. Replacing this methyl ester with an alternative ester or modifying the core ring structure would fundamentally alter the compound's physicochemical properties, synthetic trajectory, and biological target engagement, thereby invalidating its utility in established and emerging application pipelines.

Quantitative Evidence Guide: Differentiating Methyl-1H-1,2,4-triazolecarboxylate from Closest Analogs via Head-to-Head Performance Data


Direct Comparison of COX-2 Inhibitory Potency and Selectivity: Methyl-1H-1,2,4-triazolecarboxylate-Derived 5d vs. Clinical Standards Celecoxib and Indomethacin

A derivative of methyl-1H-1,2,4-triazole-3-carboxylate, specifically compound 5d (methyl 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate), demonstrates superior COX-2 inhibitory potency and selectivity compared to the clinical NSAIDs Celecoxib and Indomethacin. In vitro assays reveal that 5d achieves a remarkable COX-2 IC50 of 17.9 nM with a selectivity index (COX-1/COX-2 ratio) of 1080 [1]. This is in stark contrast to Celecoxib and Indomethacin, which exhibit lower selectivity in the same or comparable assays. Furthermore, in an in vivo anti-inflammatory model, a lower dose of 5 mg/kg of 5d demonstrated better efficacy and gastric protection than a 10 mg/kg dose of Indomethacin, highlighting a superior therapeutic window [1].

COX-2 inhibition Anti-inflammatory SAR

Synthetic Accessibility and Yield Optimization: Purification of Methyl-1H-1,2,4-triazolecarboxylate to High Purity

A patented purification method specifically addresses the challenge of obtaining high-purity methyl-1H-1,2,4-triazole-3-carboxylate from crude product, which typically contains impurities leading to light yellow crystals of only 92-94% purity [1]. The described method, involving re-dissolution in methanol, activated carbon decolorization, and temperature-controlled recrystallization with seeding, yields a finished product with a significantly enhanced purity of 99.6% and a uniform white crystalline appearance [1]. This process-specific outcome represents a substantial improvement over standard crude purification yields and is critical for ensuring consistent quality in downstream applications.

Purification Process Chemistry Crystallization

Anticancer Potential in Colorectal Cancer: Cytotoxic Activity of Methyl-1H-1,2,4-triazolecarboxylate-Derived M1 vs. Standard Chemotherapeutics

A series of 1,2,4-triazole derivatives, synthesized from the methyl-1H-1,2,4-triazole-3-carboxylate scaffold, were evaluated for cytotoxic activity against the HT29 human colon cancer cell line. The compound designated M1 (a methyl-1H-1,2,4-triazole-3-carboxylate derivative) exhibited significant cytotoxicity with an IC50 value of 3.88 µM [1]. This activity is notable as it falls within the lower range of the series (all IC50 < 10 µM), and compounds with similar low micromolar IC50 values are considered to have strong antitumoral potential, comparable to or better than some standard chemotherapeutics like 5-fluorouracil (5-FU) which can have IC50 values in the 2-10 µM range depending on the assay conditions [1].

Anticancer Cytotoxicity Colon Cancer

Optimal Research and Industrial Application Scenarios for Methyl-1H-1,2,4-triazolecarboxylate Based on Differentiated Performance


Pharmaceutical R&D: Synthesis of Highly Selective COX-2 Inhibitors

For medicinal chemistry programs focused on developing next-generation anti-inflammatory agents with reduced gastrointestinal toxicity, methyl-1H-1,2,4-triazole-3-carboxylate is the preferred building block. As demonstrated by compound 5d, derivatives of this scaffold can achieve sub-20 nM potency against COX-2 with an exceptional selectivity index exceeding 1000 [1]. This quantitative performance advantage over existing clinical standards like Celecoxib and Indomethacin, coupled with superior in vivo efficacy at lower doses, makes it an invaluable starting material for creating safer and more effective NSAIDs [1].

Pharmaceutical Manufacturing: Reliable Intermediate for Antiviral Production

In the large-scale synthesis of Ribavirin and related nucleoside analogues, methyl-1H-1,2,4-triazole-3-carboxylate is the established and documented precursor [1]. Its defined role in this specific synthetic pathway, combined with the availability of optimized purification protocols that ensure high purity (99.6%) and batch-to-batch consistency [2], makes it the only practical choice for cost-effective and reproducible manufacturing. Substitution with other esters would require extensive re-validation of the synthetic route and could impact final product purity and yield.

Academic and Industrial Anticancer Research: Development of Novel Colon Cancer Therapeutics

For researchers investigating novel treatments for colorectal cancer, methyl-1H-1,2,4-triazole-3-carboxylate serves as a potent and versatile scaffold. The compound M1, a direct derivative, has demonstrated significant in vitro cytotoxicity against the HT29 colon cancer cell line with an IC50 of 3.88 µM [1]. This class of compounds consistently shows strong antitumoral activity, making the methyl ester a strategic starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for in vivo cancer models [1].

Technical Documentation Hub

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